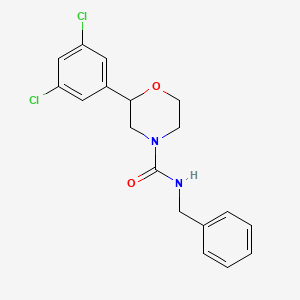
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound It features a unique arrangement of functional groups, including a tetrazole ring, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Synthesis: : The synthesis begins with the preparation of 1-(2-methoxyphenyl)-1H-tetrazol-5-thiol from 2-methoxyaniline and thiocyanogen. This intermediate undergoes an acylation reaction with 2-((chloroacetamido)benzoic acid) under basic conditions to form the final product.
Conditions: : The reactions typically occur at controlled temperatures ranging from 0 to 25 °C, utilizing solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
The industrial production involves scaling up the laboratory processes with optimizations for yield and purity. It often employs automated systems to maintain reaction conditions consistently and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: : It is less prone to reduction due to the stable aromatic nature of the rings.
Substitution: : It can participate in nucleophilic substitution reactions, especially involving the methoxy group and the aromatic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic amounts of manganese dioxide.
Reduction: : Sodium borohydride (though rarely applicable).
Substitution: : Sodium hydride, methanol as a nucleophile.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Substitution reactions can result in various methoxylated derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: : Utilized in designing complex ligands for metal coordination chemistry.
Catalysis: : Acts as a catalyst in certain organic transformations due to its structural complexity.
Biology and Medicine
Drug Development: : Explored for its potential as an anti-inflammatory or antimicrobial agent.
Protein Binding: : Investigated for its ability to bind to specific proteins, possibly affecting their function.
Industry
Material Science: : Used in the development of novel polymers and materials with specialized properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and enzymes. The methoxy and tetrazole groups allow it to form hydrogen bonds and π-π stacking interactions, which can alter protein conformation and function. These interactions affect pathways involved in inflammation, microbial growth, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar structure but lacks the methoxy group.
2-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar but with a methoxy group at a different position.
Unique Aspects
The methoxy group in 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid provides unique electronic and steric properties, enhancing its reactivity and binding capabilities compared to its analogs. Its ability to participate in diverse chemical reactions and its potential in various scientific applications highlight its uniqueness in the realm of organic chemistry.
Properties
IUPAC Name |
2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-9-5-4-8-13(14)22-17(19-20-21-22)27-10-15(23)18-12-7-3-2-6-11(12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYFYBIOUMFRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)
![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)
![3-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)



![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
